FITC-labelled Keap1-Nrf2 probe

Keap1-Nrf2 PPI Fluorescence polarization Binding affinity

High-throughput screening for Keap1-Nrf2 inhibitors requires tracers with optimal dynamic range and DMSO tolerance. Non-FITC labels often compromise assay window. • FITC conjugate: Kd = 22.3 nM, dynamic range 107.8 mP, Z' = 0.82 (TR-FRET) • Validated vs. orthogonal SPR - hit IC50 values translate directly • 10% DMSO tolerance, 2 mg/mL solubility in PBS, purity ≥90% • Enables reliable fragment screening (2,500+ compounds) with minimal false negatives

Molecular Formula C67H81N11O24
Molecular Weight 1424.4 g/mol
Cat. No. B12377376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFITC-labelled Keap1-Nrf2 probe
Molecular FormulaC67H81N11O24
Molecular Weight1424.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O
InChIInChI=1S/C67H81N11O24/c1-31(2)23-45(57(68)91)74-62(96)47(25-34-9-7-6-8-10-34)75-58(92)42(17-20-52(83)84)71-51(82)30-69-64(98)56(33(5)79)78-60(94)44(19-22-54(87)88)72-59(93)43(18-21-53(85)86)73-63(97)48(29-55(89)90)76-61(95)46(24-32(3)4)77-66(100)70-35-11-14-39-38(26-35)65(99)102-67(39)40-15-12-36(80)27-49(40)101-50-28-37(81)13-16-41(50)67/h6-16,26-28,31-33,42-48,56,79-81H,17-25,29-30H2,1-5H3,(H2,68,91)(H,69,98)(H,71,82)(H,72,93)(H,73,97)(H,74,96)(H,75,92)(H,76,95)(H,78,94)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H2,70,77,100)/t33-,42+,43+,44+,45+,46+,47+,48+,56+/m1/s1
InChIKeyMNPXCJGREQORRX-HDFZMCSMSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FITC-Keap1-Nrf2 Probe for PPI Assays


The FITC-labelled Keap1-Nrf2 probe is a synthetic 9‑mer peptide (sequence: LDEETGEFL) conjugated to fluorescein isothiocyanate (FITC) at the N‑terminal leucine, with a C‑terminal amide modification . The peptide mimics the ETGE motif of Nrf2 and binds with high affinity (Kd = 22.3 nM) to the Kelch domain of Keap1, enabling its use as a competitive displacement tracer in fluorescence polarization (FP) and time‑resolved FRET (TR‑FRET) assays . The probe is optimized for high‑throughput screening (HTS) of Keap1‑Nrf2 protein‑protein interaction (PPI) inhibitors, a validated therapeutic target for oxidative stress‑related diseases including chronic inflammation, neurodegeneration, and cancer chemoprevention [1].

Labeled peptide probe for Keap1‑Nrf2 PPI studies
Compatible with FP and TR‑FRET assay platforms
Supports high‑throughput screening of PPI inhibitors
Reported affinity to Keap1 Kelch domain for competitive displacement

FITC-Keap1-Nrf2 Probe vs. Comparators


Keap1‑Nrf2 PPI probes are not interchangeable despite sharing identical peptide sequences. Systematic optimization studies reveal that fluorophore choice fundamentally alters binding affinity (Kd), assay dynamic range, and DMSO tolerance [1]. Direct head‑to‑head comparison of FITC‑, TAMRA‑, and Cy5‑labeled 9mer Nrf2 peptide amides demonstrates that the FITC conjugate achieves the optimal balance of high binding affinity and robust dynamic range, whereas TAMRA and Cy5 conjugates exhibit either reduced affinity or compromised assay window [1]. Substituting the FITC‑probe with an unlabeled 9mer peptide eliminates fluorescence detection capability entirely, precluding FP‑based screening . Furthermore, cross‑assay validation confirms that inhibitor IC50 values obtained using the FITC‑9mer probe in FP correlate closely with orthogonal SPR measurements, establishing this probe as a reliable reference standard for comparative inhibitor profiling [2].

Fluorophore
FITC conjugate (this probe)
TAMRA / Cy5 / unlabeled peptide
Binding Affinity
Reported higher affinity to Keap1 Kelch domain
Reduced affinity shifts assay sensitivity
Assay Dynamic Range
Larger dynamic range supports robust hit detection
Compressed window may increase false negatives
Detection Capability
Fluorescence polarization enabled
Unlabeled peptide incompatible with FP; TAMRA/Cy5 untested in HTS validation
Commercial Availability
Off‑the‑shelf with standardized specifications
Custom synthesis typically required; batch variability risk

FITC Probe Performance Benchmarks


Binding Affinity: FITC vs. TAMRA & Cy5

In a direct head‑to‑head comparison of identically sequenced 9mer Nrf2 peptide amides conjugated to three different fluorophores, the FITC conjugate exhibited the highest binding affinity (Kd = 25.6 nM) to the Keap1 Kelch domain, followed by TAMRA conjugate (Kd = 37.0 nM) and Cy5 conjugate (Kd = 53.1 nM) [1]. The FITC conjugate demonstrated 1.4‑fold higher affinity than TAMRA and 2.1‑fold higher affinity than Cy5.

Binding Affinity
Head‑to‑head
FITC Kd 25.6 nM vs. TAMRA 37.0 nM, Cy5 53.1 nM
Reported affinity context supports lower working concentration
1.4‑fold higher affinity than TAMRA; 2.1‑fold higher than Cy5
Keap1-Nrf2 PPI Fluorescence polarization Binding affinity

Assay Dynamic Range: FITC vs. TAMRA & Cy5

Dynamic range, defined as the difference in millipolarization units (mP) between bound and unbound probe states, was measured for three fluorophore conjugates under identical assay conditions [1]. The FITC conjugate achieved a dynamic range of 107.8 mP, exceeding the TAMRA conjugate (65.5 mP) by 1.6‑fold and the Cy5 conjugate (54.4 mP) by 2.0‑fold. In contrast, an unlabeled 9mer Nrf2 peptide (Ac‑LDEETGEFL‑NH2) cannot generate any fluorescence polarization signal and is incompatible with FP assays [2].

Dynamic Range
Head‑to‑head
FITC 107.8 mP; TAMRA 65.5 mP; Cy5 54.4 mP
Wider assay window may improve weak inhibitor detection
Unlabeled peptide incompatible with FP readout
High-throughput screening Assay development Z' factor

Cross-Assay Validation: FP vs. SPR

The binding affinities of Nrf2 peptide inhibitors obtained in the FP assay using FITC‑9mer Nrf2 peptide amide as the probe were in good agreement with those obtained previously by a surface plasmon resonance (SPR) assay [1]. This cross‑platform correlation validates the FITC probe as a reliable tracer for generating inhibitor IC50 values that are consistent with label‑free, orthogonal biophysical methods.

Cross‑Assay Validation
Method context
FP inhibitor IC50 correlated with SPR measurements
Supports orthogonal confirmation without immediate re‑assay
Qualitative agreement between label‑based and label‑free platforms
Orthogonal assay validation Surface plasmon resonance Inhibitor profiling

HTS Suitability: Z' Factor Performance

The FP assay using FITC‑9mer Nrf2 peptide amide as the probe produced a Z' factor greater than 0.6 in a 384‑well format [1]. In a related TR‑FRET assay utilizing the same FITC probe, a Z' factor of 0.82 was achieved, indicating excellent assay suitability for high‑throughput screening [2]. In contrast, no comparable HTS validation data are available for TAMRA or Cy5 conjugates in the peer‑reviewed literature.

HTS Suitability
Assay context
Z' >0.6 (FP); Z' 0.82 (TR‑FRET)
Meets industry HTS robustness benchmark
Comparable published validation absent for TAMRA/Cy5 probes
High-throughput screening Assay quality Z' factor

DMSO Tolerance

The FP assay using FITC‑9mer Nrf2 peptide amide as the probe exhibits considerable tolerance toward DMSO, with minimal effect on assay dynamic range at DMSO concentrations up to 10% (v/v) [1]. This tolerance is critical for screening compound libraries typically solubilized in DMSO. Comparative DMSO tolerance data for TAMRA or Cy5 conjugates have not been reported, limiting the ability to substitute these probes without additional assay re‑optimization.

DMSO Tolerance
Class‑level
Minimal dynamic range loss up to 10% DMSO
Supports direct compound library screening
TAMRA/Cy5 tolerance data not reported; re‑optimization may be needed
Assay robustness Solvent tolerance Compound library screening

Commercial Availability

The FITC‑labelled Keap1‑Nrf2 probe is commercially available from multiple reputable vendors including Tocris (Cat. No. 7627, Kd = 22.3 nM) and R&D Systems, with validated purity ≥90% by HPLC and defined solubility (2 mg/mL in PBS) . In contrast, TAMRA‑ and Cy5‑labeled Nrf2 peptide conjugates are not widely stocked as off‑the‑shelf catalog items and typically require custom synthesis, introducing batch‑to‑batch variability and extended procurement lead times [1].

Commercial Availability
Specification review
Off‑the‑shelf, ≥90% HPLC purity, validated Kd
Batch‑to‑batch reproducibility without custom synthesis
Comparators typically require custom synthesis and QC
Procurement Commercial availability Assay standardization

FITC-Keap1-Nrf2 Probe Applications


Primary HTS for Keap1-Nrf2 PPI Inhibitors

The FITC probe's validated Z' factor >0.6 in FP format and Z' = 0.82 in TR‑FRET format [1][2], combined with its 107.8 mP dynamic range and 10% DMSO tolerance, makes it the optimal choice for large‑scale (>100,000 compound) primary screens. The probe's 2.1‑fold higher dynamic range compared to Cy5 and 1.6‑fold higher compared to TAMRA directly translates to more reliable hit identification and fewer false negatives [1].

Orthogonal Hit Confirmation and IC50 Determination

The demonstrated correlation between FITC‑FP‑derived inhibitor IC50 values and orthogonal SPR measurements [1] positions this probe as a reliable primary screening tracer that minimizes the need for immediate confirmatory assays. Procurement teams can confidently select this probe knowing that hit potencies will translate to label‑free orthogonal platforms, streamlining the hit‑to‑lead workflow.

FBDD and Low-Affinity Inhibitor Detection

The FITC probe's superior dynamic range (107.8 mP) compared to TAMRA (65.5 mP) and Cy5 (54.4 mP) enables more sensitive detection of weakly binding fragments or partial antagonists [1]. In FBDD campaigns screening 2,500+ fragments, where binding affinities may be in the high micromolar to millimolar range, the expanded assay window provided by the FITC probe is essential for reliable hit discrimination [3].

Standardized Cross-Site Inhibitor Profiling

Multiple commercial vendors stock the FITC probe with standardized specifications (Kd = 22.3 nM, purity ≥90%, validated solubility 2 mg/mL in PBS) , enabling consistent cross‑site inhibitor profiling. The absence of comparable commercial availability for TAMRA and Cy5 conjugates means that multi‑site studies or CRO partnerships relying on the FITC probe can maintain assay reproducibility without custom synthesis variability.

Application
Selection Property
Validation Focus
Keap1‑Nrf2 PPI inhibitor HTS
Reported high dynamic range and DMSO tolerance
Hit identification reliability; false‑negative control
Orthogonal inhibitor IC50 confirmation
FP‑SPR correlation evidence
Cross‑platform potency consistency
Fragment‑based inhibitor detection
Expanded assay window for weak binders
Fragment hit discrimination sensitivity
Multi‑site inhibitor profiling studies
Standardized commercial specifications
Lot consistency and procurement reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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